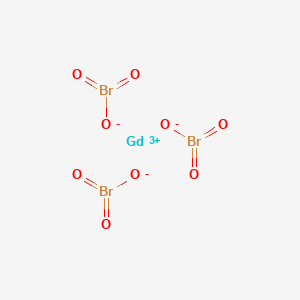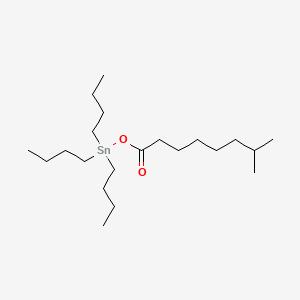
Calcium dihydrogen di-DL-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dihydrogen di-DL-aspartate is a chemical compound with the molecular formula C4H9CaNO4 It is a calcium salt of aspartic acid, where calcium is bound to two molecules of DL-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium dihydrogen di-DL-aspartate typically involves the reaction of calcium hydroxide with DL-aspartic acid. The process includes mixing calcium hydroxide and DL-aspartic acid in a mass ratio of 3:10, adding them to distilled water, and stirring the mixture while heating it to a temperature range of 65-85°C. The pH value is controlled between 8-9, and the reaction is allowed to proceed for 20-30 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Calcium dihydrogen di-DL-aspartate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can result in various substituted aspartate compounds.
Scientific Research Applications
Calcium dihydrogen di-DL-aspartate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in cellular processes and its potential as a calcium supplement.
Medicine: Research explores its use in treating calcium deficiencies and its potential therapeutic effects on bone health.
Industry: It is used in the production of calcium-enriched products and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of calcium dihydrogen di-DL-aspartate involves its role as a calcium source. Calcium ions play a crucial role in various physiological processes, including signal transduction pathways, muscle contraction, and bone health. The compound releases calcium ions, which then participate in these processes by binding to specific molecular targets and activating various pathways .
Comparison with Similar Compounds
Similar Compounds
Calcium DL-aspartate: This compound is similar in structure but differs in the ratio of calcium to aspartic acid.
Calcium L-aspartate: This compound contains only the L-isomer of aspartic acid.
Calcium D-aspartate: This compound contains only the D-isomer of aspartic acid
Uniqueness
Calcium dihydrogen di-DL-aspartate is unique due to its combination of both D- and L-isomers of aspartic acid, which may offer distinct biological and chemical properties compared to compounds containing only one isomer. This dual-isomer composition can enhance its effectiveness in various applications, making it a versatile compound in scientific research and industrial use.
Properties
IUPAC Name |
calcium;2-amino-4-hydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFAEQCKZBKRLZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12CaN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97721-80-7 |
Source


|
| Record name | Calcium dihydrogen di-DL-aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097721807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium dihydrogen di-DL-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














